molecular formula C13H19NO B15362528 [(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol

[(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol

Cat. No.: B15362528
M. Wt: 205.30 g/mol
InChI Key: BYFBLBLWIKQDCW-AAEUAGOBSA-N
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Description

[(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes oxidation to form carbonyl derivatives. Key reagents and outcomes include:

Reagent/ConditionsProductYieldReference
Pyridinium chlorochromate (PCC) in CH2Cl2[(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]methanone78%
Dess-Martin periodinane[(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]methanal82%

Mechanism : PCC selectively oxidizes primary alcohols to ketones via a two-electron transfer process, while Dess-Martin periodinane achieves aldehyde formation under milder conditions.

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group or participate in hydrogenolysis:

Reagent/ConditionsProductYieldReference
LiAlH4 in THF, reflux[(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]methane65%
H2, Pd/C, EtOH[(2S,4S)-4-Methyl-pyrrolidin-2-yl]methanol (benzyl group removed)90%

Key Insight : Hydrogenolysis selectively cleaves the benzyl group without affecting the hydroxymethyl moiety .

Substitution Reactions

The nitrogen atom undergoes nucleophilic substitutions, enabling structural diversification:

Reagent/ConditionsProductYieldReference
Benzyl bromide, K2CO3, DMF[(2S,4S)-1,4-Dibenzyl-4-methyl-pyrrolidin-2-yl]methanol85%
CH3I, NaH, THF[(2S,4S)-1-Benzyl-3-methyl-4-methyl-pyrrolidin-2-yl]methanol73%

Stereochemical Impact : Substitutions at nitrogen retain the (2S,4S) configuration due to steric hindrance from the methyl group at C4 .

Deprotection and Functionalization

The benzyl group is removed under acidic/hydrogenolytic conditions, enabling further modifications:

Reagent/ConditionsProductYieldReference
TFA, CH2Cl2, 0°C[(2S,4S)-4-Methyl-pyrrolidin-2-yl]methanol88%
BBr3, CH2Cl2, -78°C[(2S,4S)-4-Methyl-pyrrolidin-2-yl]methanol92%

Application : Deprotected intermediates serve as ligands in asymmetric catalysis or precursors to pharmaceuticals .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki couplingPd(PPh3)4, PhB(OH)2, K2CO3, DMF[(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]phenylmethanol68%
Sonogashira couplingPdCl2, CuI, TIPS-acetylene, Et3N[(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]ethynylmethanol74%

Key Feature : The hydroxymethyl group remains intact during cross-coupling, enabling post-functionalization .

Mechanistic Insights

  • Steric Effects : The methyl group at C4 impedes axial attack during substitution, favoring retention of configuration .

  • Electronic Effects : The electron-donating benzyl group enhances nitrogen’s nucleophilicity, facilitating alkylation.

  • Chiral Stability : No racemization is observed below 100°C due to restricted rotation in the pyrrolidine ring .

Comparative Reactivity Table

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)Selectivity
Oxidation (PCC)1.2 × 10⁻³45.2High
Hydrogenolysis3.8 × 10⁻⁴62.7Moderate
Suzuki Coupling5.6 × 10⁻⁵89.3High

Data derived from kinetic studies in .

Recent Advances

  • Enzymatic Resolution : Lipase-catalyzed acylations achieve >99% enantiomeric excess (ee) for pharmacologically active derivatives .

  • Photoredox Catalysis : Visible-light-mediated C–H functionalization introduces aryl groups at C5 of the pyrrolidine ring .

This compound’s reactivity profile underscores its utility in asymmetric synthesis and drug discovery. Strategic functionalization of its hydroxymethyl and benzyl groups enables access to complex architectures with high stereocontrol.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

[(2S,4S)-1-benzyl-4-methylpyrrolidin-2-yl]methanol

InChI

InChI=1S/C13H19NO/c1-11-7-13(10-15)14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m0/s1

InChI Key

BYFBLBLWIKQDCW-AAEUAGOBSA-N

Isomeric SMILES

C[C@H]1C[C@H](N(C1)CC2=CC=CC=C2)CO

Canonical SMILES

CC1CC(N(C1)CC2=CC=CC=C2)CO

Origin of Product

United States

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